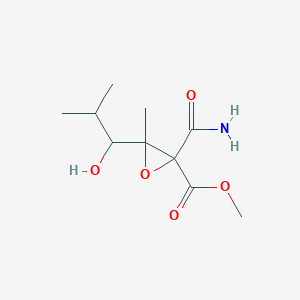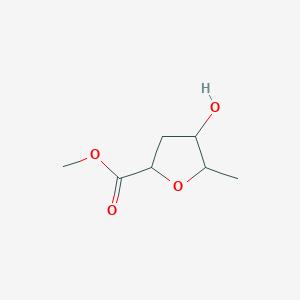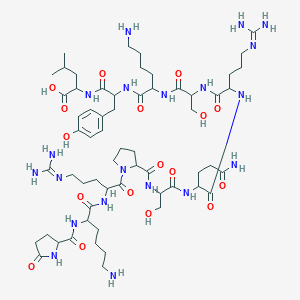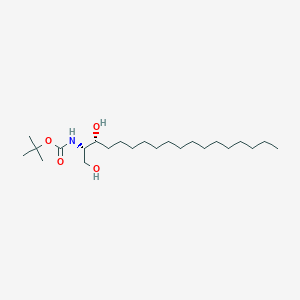
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Vue d'ensemble
Description
2,2-Dimethyl-5-isopropyl-1,3-oxathiane is a synthetic heterocyclic compound that contains a sulfur atom and a cyclic ether ring. This compound is widely used in various scientific research applications due to its unique properties and structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane typically involves the reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles. This reaction leads to the production of γ-hydroxy ketones, which are useful in synthesizing extended carbon chains. Another method involves a tandem [4+2] cycloaddition–elimination reaction using 4,4-dimethyl-2-styryl-1,3-oxathiane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-5-isopropyl-1,3-oxathiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by reagents such as m-chloroperoxybenzoic acid.
Substitution: It can participate in substitution reactions with electrophiles, leading to the formation of γ-hydroxy ketones.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Substitution: Electrophiles are used in substitution reactions, often under mild conditions.
Major Products Formed:
γ-Hydroxy Ketones: Formed during substitution reactions with electrophiles.
Applications De Recherche Scientifique
2,2-Dimethyl-5-isopropyl-1,3-oxathiane has several scientific research applications, including:
Synthetic Applications: Used in the synthesis of extended carbon chains and other complex molecules.
Conformational Studies: Studied for its equilibrium between chair forms with varying orientations of the substituent at the C5 atom.
Liquid Crystal Research: Structurally related compounds have been studied for their properties as liquid crystal compounds.
Insecticidal Properties: Certain derivatives have been identified as potent insecticides.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane involves its interaction with various molecular targets and pathways. For example, its oxidation by m-chloroperoxybenzoic acid leads to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
2,5-Bis(p-substituted phenyl)-1,3-oxathianes: These compounds are structurally related and have been studied for their liquid crystal properties.
1,3-Oxathianes with Specific Substituents: These compounds have been identified as potent insecticides.
Uniqueness: 2,2-Dimethyl-5-isopropyl-1,3-oxathiane is unique due to its specific structure, which includes a sulfur atom and a cyclic ether ring. This structure imparts unique chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
2,2-dimethyl-5-propan-2-yl-1,3-oxathiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-7(2)8-5-10-9(3,4)11-6-8/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBXXXPZYYVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(SC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino](/img/structure/B139169.png)
![(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol](/img/structure/B139173.png)








